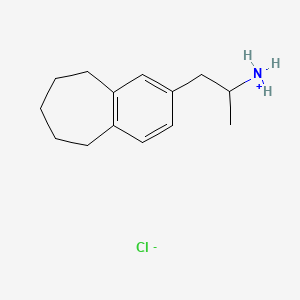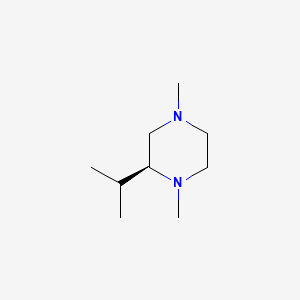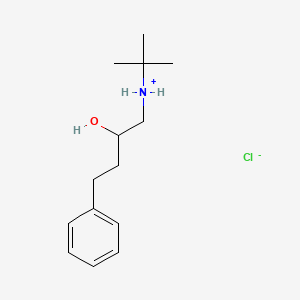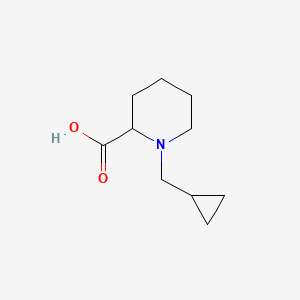
Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-methylidenecyclobutane-1-carbonitrile: is an organic compound with the molecular formula C9H13N It features a cyclobutane ring substituted with a nitrile group and a methylene group, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclobutane ring. The nitrile group can be introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylene group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the biological activity of this compound. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of new polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid
- 2,2-Dimethyl-3-methylenecyclobutanecarbonitrile
Comparison: Compared to these similar compounds, 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile is unique due to its specific substitution pattern on the cyclobutane ring.
Propriétés
Numéro CAS |
30758-34-0 |
|---|---|
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-6-4-7(5-9)8(6,2)3/h7H,1,4H2,2-3H3 |
Clé InChI |
WMRQQFSYNXFYJW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1=C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


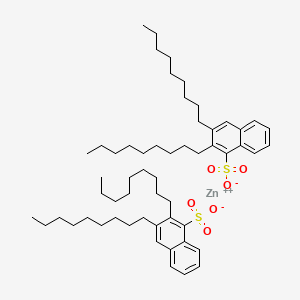
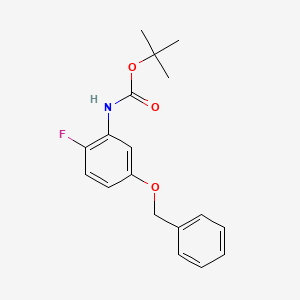
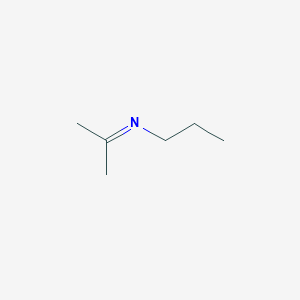
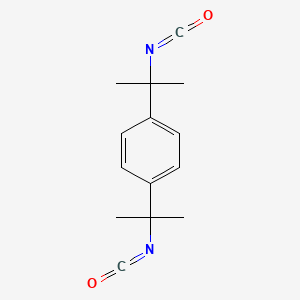
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
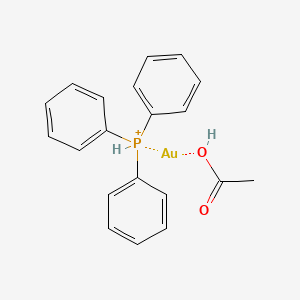
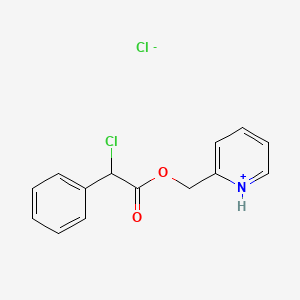
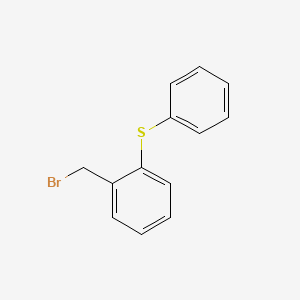
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
